Conformational Rigidity: Zero Rotatable Bonds vs. Common Acyclic Building Blocks
7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane exhibits zero rotatable bonds, a key metric for conformational rigidity [1]. In contrast, common acyclic building blocks such as linear amino alcohols (e.g., 2-amino-2-methyl-1-propanol) typically possess 1-2 rotatable bonds, and even the unsubstituted 1-oxa-4-azaspiro[4.5]decane core retains at least one rotatable bond. This reduction in conformational freedom can translate to enhanced target binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation [2].
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1-Oxa-4-azaspiro[4.5]decane: 1 rotatable bond; Acyclic analog (e.g., 2-amino-2-methyl-1-propanol): 2 rotatable bonds |
| Quantified Difference | Reduction by 1-2 rotatable bonds |
| Conditions | Computational analysis using Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Lower rotatable bond count is correlated with higher probability of clinical success due to reduced entropic penalty upon binding to a biological target.
- [1] PubChem Compound Summary CID 85983200: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane. National Center for Biotechnology Information (2026). View Source
- [2] Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
